molecular formula C16H12ClN3O3 B2716790 (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate CAS No. 874977-25-0

(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2716790
CAS No.: 874977-25-0
M. Wt: 329.74
InChI Key: XOELUKKOKLLDGZ-UHFFFAOYSA-N
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Description

The compound “(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines has been studied extensively . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The reactions of pyrido[2,3-d]pyrimidines proceed through elimination of HCl molecule followed by intramolecular cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines depend on their specific structure. For example, some compounds in this class can emit blue luminescence at 430 nm in the solid state .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A crucial application of compounds related to (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate is in the synthesis of antimicrobial agents. Studies have demonstrated the development of various pyrimidinones, oxazinones, and their derivatives, exhibiting significant antibacterial and antifungal activities, comparable to well-known drugs like streptomycin and fusidic acid. These findings underscore the compound's potential as a starting material in creating effective antimicrobial agents (A. Hossan et al., 2012).

Development of Anticancer and Anti-inflammatory Agents

Further research has explored the synthesis of novel pyrazolopyrimidines derivatives, revealing promising anticancer and anti-inflammatory properties. Such compounds, synthesized through the condensation of carboxamide with aromatic aldehydes, have shown significant cytotoxic effects against cancer cell lines and inhibitory effects on 5-lipoxygenase, a key enzyme in the inflammatory process (A. Rahmouni et al., 2016).

Nonlinear Optical (NLO) Properties

The exploration of pyrimidine derivatives has also extended into the field of nonlinear optics (NLO). Research into thiopyrimidine derivatives has highlighted their promising applications in NLO, with studies indicating that these compounds exhibit considerable NLO characteristics, making them suitable for optoelectronic applications. This research bridges the gap between organic chemistry and material science, offering insights into the design of new materials with enhanced NLO properties (A. Hussain et al., 2020).

Agricultural and Antimicrobial Potential

Compounds synthesized from pyrimidine structures have also been evaluated for their insecticidal and antibacterial potential, showcasing moderate to weak activities in these areas. This indicates a potential application in developing new pesticides and antibacterial agents, contributing to agricultural and public health sectors (P. P. Deohate et al., 2020).

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidines is diverse and depends on the specific compound. For example, some compounds exhibit antiproliferative activity, suggesting they may interact with cellular proliferation pathways .

Safety and Hazards

The safety and hazards associated with pyrido[2,3-d]pyrimidines depend on the specific compound. For example, some compounds may be harmful if swallowed, cause skin irritation, or cause serious eye irritation .

Future Directions

The future directions in the study of pyrido[2,3-d]pyrimidines include the development of new synthetic methods, the exploration of their biological activity, and the design of new therapeutic agents . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Properties

IUPAC Name

(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-10-2-5-14-19-12(6-15(21)20(14)8-10)9-23-16(22)11-3-4-13(17)18-7-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOELUKKOKLLDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)COC(=O)C3=CN=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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